7-(Pyrrolidin-1-yl)heptan-1-amine

Vue d'ensemble

Description

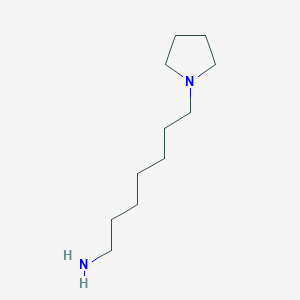

7-(Pyrrolidin-1-yl)heptan-1-amine is a versatile small molecule with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . This compound features a pyrrolidine ring attached to a heptanamine chain, making it a valuable scaffold in various chemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyrrolidin-1-yl)heptan-1-amine typically involves the reaction of pyrrolidine with a heptanamine precursor. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a heptanamine derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Analyse Des Réactions Chimiques

Types of Reactions

7-(Pyrrolidin-1-yl)heptan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The pyrrolidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted pyrrolidine compounds .

Applications De Recherche Scientifique

Chemistry

In chemistry, 7-(Pyrrolidin-1-yl)heptan-1-amine serves as a crucial building block for synthesizing more complex molecules. Its structural properties allow it to participate in various reactions that lead to the formation of diverse derivatives. The compound's ability to act as a scaffold facilitates the design of novel compounds with tailored functionalities .

Biology

The compound is employed in biological research to study molecular interactions and pathways. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions with biological targets, making it useful in pharmacological studies. For instance, research indicates potential applications in developing multi-target-directed ligands (MTDLs) for treating Alzheimer's disease by inhibiting cholinesterases and amyloid beta aggregation .

Medicine

In the medical field, this compound is investigated for its therapeutic potential. Its derivatives are being explored as candidates for drug development, particularly in neuropharmacology. The compound's interaction with acetylcholinesterase (AChE) suggests it could be developed into a treatment for cognitive disorders such as Alzheimer's disease .

Industry

The industrial applications of this compound include its use in producing specialty chemicals and materials. Its unique properties make it suitable for formulating various chemical products that require specific structural characteristics .

Case Study 1: Alzheimer's Disease Research

A study focused on the design of dual binding site AChE inhibitors utilized derivatives of this compound to evaluate their efficacy against cholinesterases and amyloid aggregation. Results indicated that these compounds displayed mixed types of enzyme inhibition, highlighting their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Organic Synthesis

In organic synthesis, researchers have successfully employed this compound as a precursor for creating novel organocatalysts. These catalysts demonstrated significant activity in various reactions, showcasing the compound's utility in advancing synthetic methodologies .

Mécanisme D'action

The mechanism of action of 7-(Pyrrolidin-1-yl)heptan-1-amine involves its interaction with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The heptanamine chain provides additional flexibility and spatial orientation, enhancing its interaction with biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.

Heptanamine: A linear amine chain without the pyrrolidine ring.

Pyrrolidinyl derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

7-(Pyrrolidin-1-yl)heptan-1-amine is unique due to its combination of a pyrrolidine ring and a heptanamine chain, providing a balance of rigidity and flexibility. This unique structure allows it to serve as a versatile scaffold in various chemical and biological applications .

Activité Biologique

7-(Pyrrolidin-1-yl)heptan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a heptane chain with a pyrrolidine moiety. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. It is believed to act as a modulator of the central nervous system, potentially influencing neurotransmitter release and uptake.

Target Receptors:

- Monoamine Transporters: It may interact with serotonin and dopamine transporters, affecting mood and behavioral responses.

- Adrenergic Receptors: Its action on these receptors could influence cardiovascular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Neurotransmitter Modulation: It has been shown to enhance the release of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation.

- Antidepressant Effects: Preliminary studies suggest potential antidepressant-like effects in animal models, indicating its role in mood enhancement.

- Cognitive Enhancement: Some studies have hinted at its ability to improve cognitive functions, possibly through its action on cholinergic pathways.

Data Table: Summary of Biological Activities

Study 1: Neurotransmitter Release

In a study examining the effects of this compound on neurotransmitter levels, researchers found that administration resulted in a significant increase in both dopamine and serotonin levels in rat models. This suggests a potential mechanism for its antidepressant effects.

Study 2: Cognitive Function

A separate study assessed the cognitive-enhancing properties of the compound using a Morris water maze test. Results indicated that subjects treated with this compound showed improved navigation skills compared to control groups, supporting its role in enhancing cognitive functions.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest:

- Absorption: Rapid absorption post-administration.

- Metabolism: Primarily metabolized by liver enzymes.

- Excretion: Excreted via urine.

Safety and Toxicology

While initial findings are promising, safety assessments are crucial. Toxicological evaluations indicate that at therapeutic doses, this compound exhibits minimal adverse effects. Long-term studies are necessary to fully understand its safety profile.

Propriétés

IUPAC Name |

7-pyrrolidin-1-ylheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c12-8-4-2-1-3-5-9-13-10-6-7-11-13/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBMSBDOLQSCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.